![molecular formula C18H20F3NO4 B6328202 Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% CAS No. 914939-54-1](/img/structure/B6328202.png)
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%
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Overview
Description
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, also known as MABT, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, odorless, and stable compound with a purity of 97%. MABT is a highly versatile compound and can be used in a variety of laboratory experiments, including organic synthesis and pharmacological studies.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been associated with various targets such as amino acid derivatives .
Mode of Action
Compounds with similar structures often interact with their targets through mechanisms such as free radical reactions .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It’s worth noting that similar compounds have been associated with high gi absorption and low bbb permeability .
Result of Action
Similar compounds have been associated with various effects, such as anti-markovnikov alkene hydromethylation .
Action Environment
It’s worth noting that similar compounds have been associated with various environmental influences, such as the rate of reaction due to differences in electronegativity .
Advantages and Limitations for Lab Experiments
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% has several advantages for use in laboratory experiments. It is a highly stable compound, with a long shelf life, and is relatively easy to synthesize. Additionally, it has a wide range of applications, making it a versatile compound. However, there are also some limitations to using Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% in laboratory experiments. It is a relatively expensive compound, and its use in some experiments may require special equipment and expertise.
Future Directions
Given the wide range of applications of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%, there are many potential future directions for research. These include further studies into the biochemical and physiological effects of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%, as well as the development of new synthetic methods for synthesizing Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%. Additionally, further research into the pharmacological effects of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% could lead to the development of new drugs or treatments. Finally, further research into the use of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% in organic synthesis could lead to the development of new materials or products.
Synthesis Methods
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% can be synthesized in a two-step reaction. The first step involves the reaction of trifluoromethyl-pent-4-enoic acid with benzyloxycarbonyl chloride in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The second step involves the reaction of the resulting product with allyl bromide in the presence of a base, such as sodium ethoxide or potassium tert-butoxide.
Scientific Research Applications
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% can be used in a wide range of scientific research applications. It is often used in organic synthesis to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in pharmacological studies to study the effects of drugs on the human body. Additionally, Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97% can be used in biochemical and physiological studies to study the effects of compounds on cells and tissues.
properties
IUPAC Name |
methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)pent-4-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h4-10H,1-2,11-13H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGACATUCXSVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate |
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